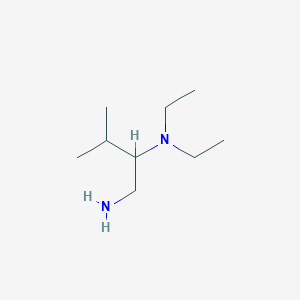

(1-Amino-3-methylbutan-2-yl)diethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Amino-3-methylbutan-2-yl)diethylamine” is a chemical compound with the molecular formula C9H22N2. It has a molecular weight of 158.28 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions. For instance, the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines involves a pseudo-four component reaction between 2,6-disubstituted benzaldehydes, malononitrile, and thiols . The synthesis follows the Knoevenagel-carba–Michael-thia Michael addition-oxidation pathway .Molecular Structure Analysis

The molecular structure of “(1-Amino-3-methylbutan-2-yl)diethylamine” is represented by the formula C9H22N2 . This indicates that the compound consists of 9 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving “(1-Amino-3-methylbutan-2-yl)diethylamine” are not available, similar compounds such as amines are known to participate in various chemical reactions. For instance, the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines involves a multicomponent reaction .Scientific Research Applications

Synthesis and Catalysis

Reactions involving amines, such as diethylamine, have been extensively studied for their utility in organic synthesis. For example, the reactions of dialkyl 3-methyl-1,2-butadienylphosphonates with amines, including diethylamine, lead to the formation of various organic compounds. These reactions demonstrate the importance of amines in synthesizing enamines and iminobutanes, which are crucial intermediates in organic synthesis (Khusainova et al., 2005).

Material Science and Polymerization

In material science, amine-functionalized complexes have been used to catalyze the polymerization of important polymers. A study on amine-functionalized indazolin-3-ylidene complexes of Palladium(II) highlights the role of secondary amines, including diethylamine, in synthesizing functionalized N-heterocyclic carbene complexes. These complexes are active catalysts for direct arylation processes, contributing to advancements in material science and catalysis (Bernhammer et al., 2014).

Thermal Properties and Energetic Materials

The synthesis and characterization of energetic ion salts involving diethylamine underline the compound's utility in studying thermal properties and developing energetic materials. For instance, the thermal decomposition temperatures and safety evaluations of diethylamine salts have been thoroughly investigated, providing valuable information for the design and application of new energetic materials (Jie et al., 2019).

properties

IUPAC Name |

2-N,2-N-diethyl-3-methylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-5-11(6-2)9(7-10)8(3)4/h8-9H,5-7,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQAGGUEFVKYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-3-methylbutan-2-yl)diethylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B2713878.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2713879.png)

![4-[4-(benzyloxy)phenyl]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2713881.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2713883.png)

![N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2713886.png)

![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde oxime](/img/structure/B2713887.png)

![4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2713890.png)

![2-{[(4-fluorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2713894.png)

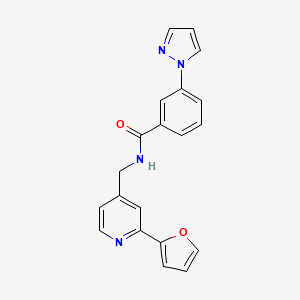

![5-({[4-(Furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2713898.png)